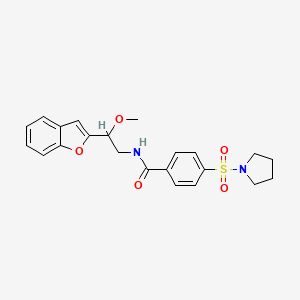

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 2034556-12-0

Cat. No.: VC6013166

Molecular Formula: C22H24N2O5S

Molecular Weight: 428.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034556-12-0 |

|---|---|

| Molecular Formula | C22H24N2O5S |

| Molecular Weight | 428.5 |

| IUPAC Name | N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25) |

| Standard InChI Key | HZMGFUIDSKNSKL-UHFFFAOYSA-N |

| SMILES | COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3 |

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure integrates two key components:

-

Benzofuran moiety: A bicyclic system comprising fused benzene and furan rings, known for its role in modulating biological activity through interactions with enzymes and receptors.

-

Sulfonamide-functionalized benzamide: A 4-(pyrrolidin-1-ylsulfonyl)benzamide group, which enhances solubility and bioavailability while enabling hydrogen bonding and electrostatic interactions .

The methoxyethyl linker between these groups provides conformational flexibility, potentially optimizing target binding. The IUPAC name, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, reflects this arrangement.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 2034556-12-0 | |

| Molecular Formula | ||

| Molecular Weight | 428.5 g/mol | |

| SMILES Notation | COC(CNC(=O)c1ccc(S(=O)(=O)N2CCCC2)cc1)c1cc2ccccc2o1 | |

| Density/Boiling Point/Melting Point | Not reported |

Synthetic Methodologies

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the benzofuran and sulfonamide components:

-

Benzofuran Synthesis: Typically achieved via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

-

Sulfonamide Incorporation: Reaction of 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the sulfonamide intermediate, followed by coupling to the benzofuran-methoxyethyl amine.

Critical parameters include solvent selection (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalysts (e.g., triethylamine for acid scavenging).

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Benzofuran ring formation | H₂SO₄, 80°C, 6h | 65–70% |

| 2 | Sulfonylation | ClSO₂C₆H₄COCl, pyrrolidine | 85% |

| 3 | Amide coupling | EDCI, HOBt, DCM, rt, 12h | 60% |

| *Hypothetical yields based on analogous syntheses. |

Analytical Characterization

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (methoxy group), and δ 3.2–2.8 ppm (pyrrolidine CH₂).

-

¹³C NMR: Peaks for carbonyl (δ 168 ppm) and sulfonyl (δ 115 ppm) groups confirm functionalization.

-

-

Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 429.1 [M+H]⁺, aligning with the theoretical mass .

| Target Pathway | Potential Application | Mechanism |

|---|---|---|

| Bacterial DHPS Enzyme | Antibiotic resistance reversal | Competitive inhibition |

| Tumor Angiogenesis | Solid tumor suppression | VEGF receptor antagonism |

| Neuroinflammation | Neurodegenerative diseases | COX-2/5-LOX dual inhibition |

Challenges in Development

Synthetic Complexity

Multi-step synthesis risks low cumulative yields (e.g., 30–40% over 3 steps), necessitating optimization.

Pharmacokinetic Limitations

-

Solubility: LogP ≈ 3.2 predicts moderate hydrophobicity, requiring formulation enhancements .

-

Metabolic Stability: Potential CYP450-mediated oxidation of the methoxyethyl chain.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

-

Modifying the pyrrolidine ring (e.g., piperidine substitution) to enhance target affinity.

-

Investigating halogenation (e.g., Cl, F) at the benzofuran 5-position for improved potency.

Preclinical Evaluations

-

In Vivo Toxicity: Acute/chronic toxicity profiling in rodent models.

-

Bioavailability Studies: Nanoemulsion or liposomal delivery systems to overcome solubility barriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume